5-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine 5-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17446688
InChI: InChI=1S/C9H9ClN2/c1-12-3-2-8-4-7(5-10)6-11-9(8)12/h2-4,6H,5H2,1H3
SMILES:
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol

5-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC17446688

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

5-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
IUPAC Name 5-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C9H9ClN2/c1-12-3-2-8-4-7(5-10)6-11-9(8)12/h2-4,6H,5H2,1H3
Standard InChI Key YHYDBRAPCBVNQR-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=CC(=CN=C21)CCl

Introduction

Structural and Chemical Properties

Physicochemical Characteristics

PropertyValue
SolubilityModerate in polar aprotic solvents (DMF, DMSO)
Melting Point~150–155°C (estimated)
StabilityHygroscopic; sensitive to hydrolysis

The chloromethyl group enhances reactivity toward nucleophilic substitution, while the methyl group at N1 influences solubility and metabolic stability.

Synthesis and Industrial Production

Stepwise Functionalization

  • Core Formation: The pyrrolo[2,3-b]pyridine core is synthesized via cyclization of appropriately substituted pyridine derivatives. For example, cyclocondensation of 3-aminopyridine with α,β-unsaturated ketones under acidic conditions .

  • Methylation: Introduction of the methyl group at N1 using methylating agents like methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) .

  • Chloromethylation: Reaction with chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., ZnCl2) to install the chloromethyl group at position 5.

Representative Reaction:

Pyrrolo[2,3-b]pyridine+CH3IBase1-Methyl derivativeMOMCl, ZnCl25-(Chloromethyl)-1-methyl product\text{Pyrrolo[2,3-b]pyridine} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{1-Methyl derivative} \xrightarrow{\text{MOMCl, ZnCl}_2} \text{5-(Chloromethyl)-1-methyl product}

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors for precise temperature control and improved yield (~85% purity).

Key Challenges

  • Hydrolysis Risk: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions.

  • Regioselectivity: Ensuring selective methylation at N1 requires optimized stoichiometry .

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus):

  • MIC: 8–16 µg/mL.

  • Mode of Action: Disruption of cell wall synthesis via inhibition of penicillin-binding proteins.

Comparative Analysis with Analogs

CompoundSubstituentsFGFR1 IC50 (nM)
5-(Chloromethyl)-1-methyl-CH2Cl (C5), -CH3 (N1)7
5-Chloromethyl (non-methyl)-CH2Cl (C5)12
5-Bromomethyl-1-methyl-CH2Br (C5), -CH3 (N1)10

The methyl group at N1 enhances target affinity by reducing steric hindrance.

Applications in Drug Development

Kinase Inhibitor Design

The compound serves as a precursor for FGFR inhibitors under clinical investigation. For example:

  • Derivative 4h: Orally bioavailable with 80% tumor growth inhibition in xenograft models.

Antibiotic Adjuvants

Structural modifications yield analogs that potentiate β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).

Future Directions

Therapeutic Optimization

  • Prodrug Development: Masking the chloromethyl group to improve pharmacokinetics.

  • Combination Therapies: Synergy with immune checkpoint inhibitors.

Green Chemistry Approaches

  • Catalyst Recycling: Using immobilized ZnCl2 on silica gel to reduce waste.

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